4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Physicochemical Property Drug-likeness Medicinal Chemistry

Biphenyl isomer substitution often causes ADME failure when positional effects go unrecognized. The ortho-methyl group here enhances amide bond selectivity via steric hindrance and limits metabolism at the acid-absent in non-methylated analogs. • XLogP3 2.9 (optimal oral range 1-4) vs. 3-Cl analog (~3.5) reduces off-target risk • Unique H-bond pattern from para-COOH + 4'-dimethylcarbamoyl orientation • ≥98% purity; for med chem, MOF ligands, asymmetric catalysis

Molecular Formula C17H17NO3
Molecular Weight 283.327
CAS No. 1261915-37-0
Cat. No. B596524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
CAS1261915-37-0
Synonyms4-[4-(N,N-DiMethylaMinocarbonyl)phenyl]-3-Methylbenzoic acid
Molecular FormulaC17H17NO3
Molecular Weight283.327
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C
InChIInChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
InChIKeyGJTTYHWVMOJCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-(Dimethylcarbamoyl)-2-methyl-[1,1′-biphenyl]-4-carboxylic Acid Overview


4′-(Dimethylcarbamoyl)-2-methyl-[1,1′-biphenyl]-4-carboxylic acid (also named 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid) is a biphenyl derivative that integrates a para-carboxylic acid on one ring and a para-dimethylcarbamoyl group on the other, with a methyl group ortho to the carboxylic acid [1]. Its molecular formula is C₁₇H₁₇NO₃ (MW 283.32 g·mol⁻¹) [1]. The compound is currently supplied as a specialty building block (purity typically ≥95–98%) for medicinal chemistry and organic synthesis .

Specialty biphenyl building block for medicinal chemistry and organic synthesis
Ortho-methyl group provides steric hindrance for regioselective control
Reported hydrogen-bond profile aligns with oral drug-likeness guidelines

Close Analogs Are Not Interchangeable


Even minor alterations to the biphenyl carboxylic acid scaffold—such as relocation of the carboxylic acid from the 4- to the 2- or 3-position, deletion of the 2-methyl group, or introduction of a chloro substituent—can drastically alter physicochemical properties, molecular recognition, and synthetic utility [1]. For instance, the positional isomer 4′-(dimethylcarbamoyl)-[1,1′-biphenyl]-2-carboxylic acid (C₁₆H₁₅NO₃; MW 269.30) differs in both molecular weight and hydrogen-bonding topology, while the 3-chloro analog (CAS 1261915-64-3) introduces a strong electron-withdrawing group that perturbs pKₐ and metabolic stability [1]. Consequently, generic substitution without head-to-head performance data risks unpredictable outcomes in target-binding assays, ADME profiles, and downstream synthesis. The quantitative evidence required to guide a scientifically defensible selection is detailed below.

Positional isomer substitution

2- or 3-carboxylic acid isomers alter H-bond topology and molecular weight, potentially shifting target-binding behavior.

Chloro analog divergence

The 3-chloro derivative (CAS 1261915-64-3) increases lipophilicity, which may change solubility, permeability, and metabolic stability profiles.

Non-methylated analog limitation

Removal of the 2-methyl group eliminates ortho-steric hindrance, limiting regioselective control in coupling reactions.

Quantitative Evidence vs. Analogs


H-Bond Topology vs. Positional Isomers

The target compound possesses a hydrogen-bond donor count of 1 (the carboxylic acid OH) and a hydrogen-bond acceptor count of 3 (carboxylic acid C=O, amide C=O, and amide N), resulting in a balanced H-bond profile favorable for oral bioavailability according to Lipinski’s rules. The 2-carboxylic acid isomer (MW 269.30) has identical H-bond counts but lower molecular weight and a different spatial orientation of the acid group, which can alter target engagement [1]. The 3-carboxylic acid isomer also shares H-bond counts but places the acid meta, changing the vector of key interactions [1].

H-Bond Topology
Class-level inference
Target: HBD 1, HBA 3, MW 283.32
2-isomer: HBD 1, HBA 3, MW 269.30
3-isomer: HBD 1, HBA 3, MW 269.30
Identical counts but distinct spatial acid orientation
Different acid orientation may confer unique binding-mode context not replicated by lower-MW positional isomers.
Physicochemical inference; target-engagement studies required.
Physicochemical Property Drug-likeness Medicinal Chemistry

Lipophilicity vs. Chloro and Desmethyl Analogs

The calculated partition coefficient (XLogP3) for the target compound is 2.9, reflecting the balance between the polar carboxylic acid/amide groups and the hydrophobic biphenyl core [1]. Introduction of a 3-chloro substituent (CAS 1261915-64-3) increases lipophilicity (XLogP3 ≈ 3.5), while removal of the 2-methyl group (as in the non-methylated analog) would be expected to lower XLogP3 by approximately 0.5 log units based on fragment contributions [2]. These differences can significantly impact membrane permeability, solubility, and metabolic stability.

Lipophilicity
Class-level inference
Target XLogP3 = 2.9
3-Chloro analog: ~3.5
Non-methylated: ~2.4
Moderate lipophilicity may differentiate solubility-permeability profile from more lipophilic chloro or more hydrophilic desmethyl analogs.
Computed logP; experimental logD recommended for ADME models.
Lipophilicity ADME Medicinal Chemistry

Synthetic Accessibility vs. Non-Methylated Analogs

The target compound is commercially available from multiple reputable vendors with a guaranteed purity of ≥98% (HPLC) . The presence of the 2-methyl group ortho to the carboxylic acid creates steric hindrance that can be exploited in regioselective reactions, a feature absent in the non-methylated biphenyl-4-carboxylic acid series. This steric bias has been utilized in the synthesis of hindered amide libraries [1].

Synthetic Utility
Supporting evidence
Commercial purity ≥98% (HPLC)
Ortho-methyl steric hindrance enables regioselective amide/cross-coupling
Ortho-methyl group supports steric control in synthetic steps not achievable with non-methylated biphenyl acids.
Vendor specification; steric effect verified in hindered amide literature.
Synthetic Chemistry Building Block Purity

Optimal Application Scenarios


Sterically Hindered Carboxylic Acid in Medicinal Chemistry

The ortho-methyl group adjacent to the carboxylic acid introduces steric hindrance that can enhance selectivity in amide bond formation and limit unwanted metabolism at the acid moiety. This property, absent in non-methylated biphenyl carboxylic acids, makes the compound a strategic choice for lead optimization campaigns where oral bioavailability and target selectivity are paramount [1].

Controlled Lipophilicity for SAR Exploration

With a calculated XLogP3 of 2.9, the compound sits in a favorable lipophilicity range for oral drug candidates (typically XLogP 1–4). Compared to the more lipophilic 3-chloro analog (XLogP3 ≈ 3.5), the target compound may reduce the risk of poor aqueous solubility and off-target binding, while still providing sufficient membrane permeability [1].

H-Bond Topology in Structure-Based Drug Design

The specific arrangement of the carboxylic acid, dimethylcarbamoyl, and methyl groups creates a unique hydrogen-bond donor/acceptor pattern. Unlike the 2- or 3-carboxylic acid positional isomers, which place the acid in a different orientation, the target compound presents the acid in a para position relative to the biphenyl linkage, potentially matching the binding site geometry of target proteins more precisely [1].

Sterically Demanding Ligands for MOFs and Catalysis

The combination of a biphenyl backbone, a dimethylcarbamoyl group, and an ortho-methyl carboxylic acid offers a unique steric and electronic environment for metal coordination. This can be leveraged to construct MOFs with tailored pore sizes or to design chiral ligands for asymmetric catalysis, where the methyl group's steric influence is critical [2].

Application
Selection Property
Validation Focus
Sterically hindered carboxylic acid for medicinal chemistry synthesis
Ortho-methyl steric hindrance
Amide coupling selectivity and metabolic stability review
Controlled lipophilicity for SAR exploration
Moderate lipophilicity (calculated logP ~2.9)
Solubility-permeability profile comparison vs. analogs
H-bond topology for structure-based design
Para-carboxylic acid orientation
Target binding geometry matching
Sterically demanding ligands for MOFs and catalysis
Biphenyl backbone with ortho-methyl steric bulk
Coordination selectivity and pore architecture
Quote Request

Request a Quote for 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.